Rotundic acid

Übersicht

Beschreibung

Rotundic Acid: A Comprehensive Analysis

Rotundic acid (RA) is a major triterpene constituent found in the barks of Ilex rotunda Thunb, which is commonly used in herbal teas for health care in southern China . RA has been identified as a compound with a variety of bioactivities, including anti-inflammatory and lipid-lowering effects . It has shown potential as a nutraceutical agent or as part of plant foods for the alleviation of type 2 diabetes (T2D) and its complications . Additionally, RA has been reported to possess extensive pharmacological activities, including anticancer properties .

Synthesis Analysis

The synthesis of RA derivatives has been a focus of research due to the potential instability of RA and its side effects when applied in vivo . New amino acid derivatives of RA have been synthesized, particularly at the 28-COOH position, to explore and utilize this compound for potential therapeutic applications . Some of these derivatives have shown stronger cytotoxicity against various human tumor cell lines, suggesting their potential as lead compounds for the development of new anti-tumor drugs .

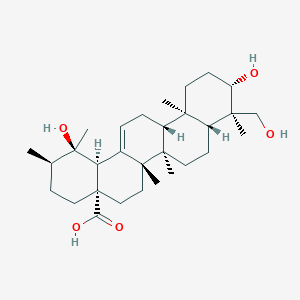

Molecular Structure Analysis

RA is a pentacyclic triterpene compound that has been structurally modified to enhance its pharmacological properties . Derivatives modified at the C-3, C-23, and C-28 positions have been synthesized, with some exhibiting stronger cell growth inhibitory effects than RA itself . The structural modifications have been confirmed by various analytical techniques, including IR, MS, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

RA and its derivatives have been evaluated for their ability to induce apoptosis and cell cycle arrest in tumor cell lines . The apoptotic effects of RA have been observed in various cancer cell lines, with changes in the expression of Bcl-2, Bax, and cleaved caspase-3, as well as alterations in mitochondrial membrane potential and other cellular processes .

Physical and Chemical Properties Analysis

The pharmacokinetics of RA have been studied using a validated LC-QqQ-MS/MS method, revealing its absorption and distribution characteristics in rats . RA has been shown to be rapidly absorbed and highly distributed in the liver, with an absolute bioavailability ranging from 16.1% to 19.4% after oral administration . The influence of verapamil on the pharmacokinetics of RA suggests that P-glycoprotein (P-gp) and CYP3A are involved in the transport and metabolism of RA, which may contribute to its low oral bioavailability .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

- Scientific Field : Medicinal Chemistry

- Summary of Application : Rotundic Acid (RA) has been found to exhibit potent tumor cell growth inhibiting properties . New amino acid derivatives of RA were synthesized and evaluated for their cytotoxicities in vitro on three tumor cell lines including A375, HepG2 and NCI-H446 .

- Methods of Application : The derivatives were synthesized at the 28-COOH position of RA . The cytotoxicities were then evaluated in vitro on the tumor cell lines .

- Results : A few of these new amino acid derivatives showed stronger cytotoxicity. Compound 5a was found to have the best inhibition activity on the three tested human tumor cell lines with IC50 values of less than 10 μM compared with RA treatment .

Application in Diabetes Research

- Scientific Field : Nutritional Sciences

- Summary of Application : RA has been found to have a variety of bioactivities such as anti-inflammation and lipid-lowering effect . It has been studied for its effects and mechanisms on metabolic disturbance in type 2 diabetes (T2D) and its effect on gut microbiota .

- Methods of Application : A T2D rat model induced by high fat diet (HFD) feeding and low-dose streptozotocin (STZ) injection was employed . 16s rRNA gene sequencing was carried out on an Illumina HiSeq 2500 platform .

- Results : RA showed multipronged effects on T2D and its complications, including improving glucolipid metabolism, lowering blood pressure, protecting against cardiovascular and hepatorenal injuries, and alleviating oxidative stress and inflammation . RA treatment could restore the gut microbial dysbiosis in T2D rats to a certain extent .

Application in Aging and Obesity Research

- Scientific Field : Life Medicine

- Summary of Application : Rotundic Acid (RA) has been found to be a powerful agent for both anti-aging and treating obesity . It was discovered that RA is a leptin sensitizer, enhancing the leptin sensitivity to normal diet-induced obese (DIO) mice .

- Methods of Application : RA significantly increased energy expenditure, BAT thermogenesis, and glucose metabolism in DIO mice, as the results of enhancing leptin sensitivity . RA is a noncompetitive inhibitor of leptin negative regulators protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP through interaction with their C-terminus .

- Results : RA led to weight loss through enhancing leptin sensitivity . Deletion of yPTP1 in yeast completely abolished the lifespan extension effect of RA, celstrol, and withaferin A, while these compounds exhibited PTP1B inhibition activity . PTP1B knockdown extended lifespan in yeast and human cells, indicating PTP1B is an important factor regulating cellular aging .

Application in Nonalcoholic Steatohepatitis Research

- Scientific Field : Lipid Sciences

- Summary of Application : Rotundic Acid has been studied for its effects on nonalcoholic steatohepatitis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .

- Results : The specific results or outcomes obtained were not detailed in the search results .

Application in Anti-Aging and Obesity Research

- Scientific Field : Life Medicine

- Summary of Application : Rotundic Acid (RA) has been found to be a powerful agent for both anti-aging and treating obesity . It was discovered that RA is a leptin sensitizer, enhancing the leptin sensitivity to normal diet-induced obese (DIO) mice .

- Methods of Application : RA significantly increased energy expenditure, BAT thermogenesis, and glucose metabolism in DIO mice, as the results of enhancing leptin sensitivity . RA is a noncompetitive inhibitor of leptin negative regulators protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP through interaction with their C-terminus .

- Results : RA led to weight loss through enhancing leptin sensitivity . Deletion of yPTP1 in yeast completely abolished the lifespan extension effect of RA, celstrol, and withaferin A, while these compounds exhibited PTP1B inhibition activity . PTP1B knockdown extended lifespan in yeast and human cells, indicating PTP1B is an important factor regulating cellular aging .

Application in Nonalcoholic Steatohepatitis Research

- Scientific Field : Lipid Sciences

- Summary of Application : Rotundic Acid has been studied for its effects on nonalcoholic steatohepatitis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .

- Results : The specific results or outcomes obtained were not detailed in the search results .

Safety And Hazards

Zukünftige Richtungen

Rotundic acid and its synthetic derivatives possess promising anti-cancer properties against breast, colorectal, liver, and cervical cancers in various preclinical pharmacological test systems . It has been proposed that rotundic acid and its derived compounds have the capability to serve as a hopeful chemotherapeutic agent, so further extensive clinical research is necessary .

Eigenschaften

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHQFGOOMKJFLP-LTFXOGOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173963 | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rotundic acid | |

CAS RN |

20137-37-5 | |

| Record name | Rotundic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)

![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)